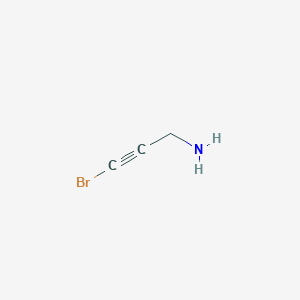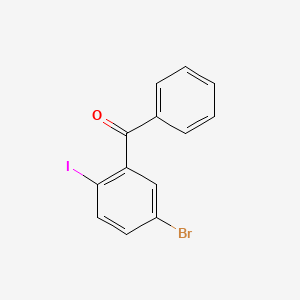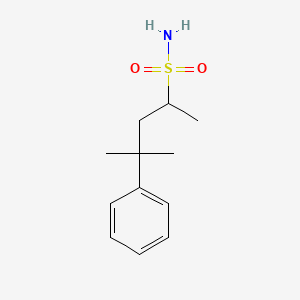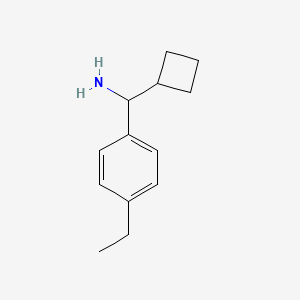
1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione is an organic compound that features a brominated phenyl group attached to a cyclopropylpropane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione can be achieved through a multi-step process. One common method involves the bromination of a phenyl precursor followed by the formation of the cyclopropylpropane-1,3-dione structure. The bromination step typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The bromine atom and the cyclopropylpropane-1,3-dione moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chlorophenyl)-3-cyclopropylpropane-1,3-dione
- 1-(2-Fluorophenyl)-3-cyclopropylpropane-1,3-dione
- 1-(2-Iodophenyl)-3-cyclopropylpropane-1,3-dione
Uniqueness: 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Eigenschaften
Molekularformel |
C12H11BrO2 |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H11BrO2/c13-10-4-2-1-3-9(10)12(15)7-11(14)8-5-6-8/h1-4,8H,5-7H2 |
InChI-Schlüssel |
FSMAGVCRDBYNPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)CC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)




![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)



